![molecular formula C12H16N4O4 B12619730 5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) CAS No. 918826-98-9](/img/structure/B12619730.png)
5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazene group (N=N) linking two cyanopentanoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diazotization reactions, where an amine precursor is treated with nitrous acid to form the diazene linkage. The reaction conditions often require low temperatures and the presence of a strong acid to facilitate the formation of the diazene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction is carried out in batch reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amine derivatives.
Substitution: The cyanopentanoic acid moieties can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted cyanopentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) involves its ability to undergo various chemical transformations. The diazene group (N=N) is a key feature that allows the compound to participate in radical reactions, making it useful as an initiator in polymerization processes. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) can be compared with other similar compounds, such as:
4,4’-Azobis(4-cyanopentanoic acid): Another diazene compound used as a radical initiator in polymer chemistry.
5,5’-Diazene-1,2-diylbis(2-hydroxybenzoic acid): Known for its applications in material science and as a precursor in organic synthesis.
The uniqueness of 5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
918826-98-9 |
|---|---|
Molekularformel |
C12H16N4O4 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
5-[(4-carboxy-4-cyanobutyl)diazenyl]-2-cyanopentanoic acid |
InChI |
InChI=1S/C12H16N4O4/c13-7-9(11(17)18)3-1-5-15-16-6-2-4-10(8-14)12(19)20/h9-10H,1-6H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
NSGCLZIXJWWDBU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C#N)C(=O)O)CN=NCCCC(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
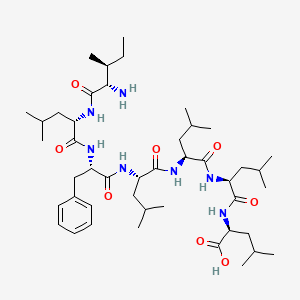
![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)
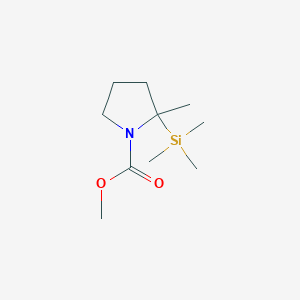
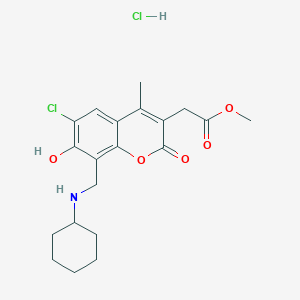
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
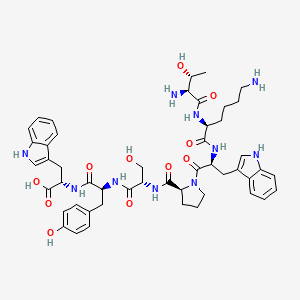
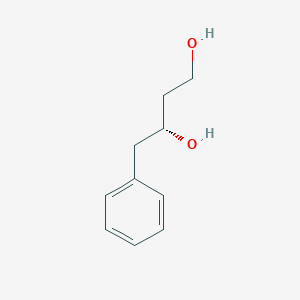

![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
